N-Arachidonoyl-L-Alanine

Endocannabinoid System Enzyme Inhibition Analgesia Research

NALA kills HNSCC cells via 5-LO-mediated ROS production without CB1 or TRPV1 activity—a clean, receptor-independent mechanism unmatched by analogs like NAGly or anandamide. Its enantiomer-specific FAAH inhibition and selective NADA-induced TRPV1 antagonism enable precise structure-activity relationship studies. Use NALA as the essential negative control to rule out classical endocannabinoid off-target effects in any N-acyl amino acid experiment. Supplied with full QC documentation.

Molecular Formula C23H37NO3
Molecular Weight 375.5 g/mol
Cat. No. B164261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Arachidonoyl-L-Alanine
SynonymsNALA
Molecular FormulaC23H37NO3
Molecular Weight375.5 g/mol
Structural Identifiers
SMILESCCCCCC=CCC=CCC=CCC=CCCCC(=O)NC(C)C(=O)O
InChIInChI=1S/C23H37NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22(25)24-21(2)23(26)27/h7-8,10-11,13-14,16-17,21H,3-6,9,12,15,18-20H2,1-2H3,(H,24,25)(H,26,27)/b8-7-,11-10-,14-13-,17-16-/t21-/m0/s1
InChIKeyZECSOKFEQQDUCP-GDYZQIPQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Arachidonoyl-L-Alanine (NALA) for Research: Key Specifications and Procurement Considerations


N-Arachidonoyl-L-Alanine (NALA) is an endogenous N-acyl amino acid and endocannabinoid analog, resulting from the formal condensation of L-alanine with arachidonic acid. It has a molecular weight of 375.5 g/mol and is classified as a mammalian metabolite [1]. NALA has been studied for its potential anti-cancer effects, specifically its ability to kill head and neck squamous cell carcinoma (HNSCC) cells [2].

Why N-Arachidonoyl-L-Alanine Cannot Be Substituted with Other N-Arachidonoyl Amino Acids


Within the N-acyl amino acid family, minor structural variations yield substantial differences in enzyme inhibition potency, species specificity, and biological activity. The length and nature of the amino acid side chain are critical determinants of molecular interaction. Therefore, substituting N-Arachidonoyl-L-Alanine (NALA) with structurally similar molecules like N-arachidonoyl-glycine (NAGly) or N-arachidonoyl-ethanolamine (Anandamide/AEA) will lead to significantly different experimental outcomes [1]. The stereochemistry of the amino acid head group is also crucial; the L- and D-enantiomers of N-arachidonoyl-alanine show varying degrees of potency, further complicating simple substitution [2].

Quantitative Evidence for Selecting N-Arachidonoyl-L-Alanine (NALA) over Analogs


NALA Exhibits Enantiomer-Specific FAAH Inhibition Potency in Humans vs. Rodents

N-Arachidonoyl-L-Alanine (NALA) acts as an inhibitor of Fatty Acid Amide Hydrolase (FAAH), but its potency is both species-specific and enantiomer-dependent. In contrast to N-arachidonoyl-glycine (NAGly), which shows the highest potency on rodent enzymes, NALA and its enantiomers are more active on the human FAAH enzyme [1].

Endocannabinoid System Enzyme Inhibition Analgesia Research

N-Arachidonoyl-L-Alanine Lacks Affinity for CB1 and TRPV1 Receptors, Defining a Unique Pharmacological Profile

N-Arachidonoyl-L-Alanine (NALA) has been characterized and found to lack significant affinity for the primary endocannabinoid receptor CB1 and the vanilloid receptor TRPV1 (VR1). This is a key point of differentiation from other prominent endocannabinoids like Anandamide (AEA) and N-Arachidonoyl Dopamine (NADA), which are potent agonists of these receptors [1] [2].

Receptor Pharmacology Endocannabinoid System Mechanism of Action

NALA Inhibits HNSCC Cell Proliferation via a 5-Lipoxygenase (5-LO) and ROS-Dependent, CB1/TRPV1-Independent Mechanism

N-Arachidonoyl-L-Alanine (NALA) effectively inhibits the proliferation of head and neck squamous cell carcinoma (HNSCC) cells. This effect is mediated by the production of reactive oxygen species (ROS) through the 5-lipoxygenase (5-LO) pathway and is independent of the classic endocannabinoid receptors CB1 and TRPV1 [1].

Cancer Research Head and Neck Cancer Lipid Signaling

Differentiation of TRPV1 Antagonist Profile: NALA Antagonizes NADA- but Not Capsaicin-Induced Activation

N-Arachidonoyl-L-Alanine (NALA) has been identified as an antagonist of the TRPV1 channel, but with a unique activation-dependent profile. It potently inhibits TRPV1 activation induced by the endogenous agonist N-arachidonoyl dopamine (NADA) but shows significantly weaker antagonism of capsaicin-induced activation [1].

Pain Research TRP Channel Pharmacology Endovanilloid System

Validated Research Applications for N-Arachidonoyl-L-Alanine (NALA) Based on Differential Evidence


Isolating 5-Lipoxygenase (5-LO) and ROS-Mediated Anti-Proliferative Pathways in Cancer Research

NALA is an ideal tool compound for investigating receptor-independent anti-cancer mechanisms. Its ability to inhibit HNSCC cell proliferation solely via the 5-LO/ROS pathway, without any confounding activity at CB1 or TRPV1 receptors, allows for a clear and specific examination of this signaling axis. This is particularly valuable in head and neck cancer models where 5-LO and ROS are implicated [1].

Studying N-Acyl Amino Acid Biology and FAAH Substrate Specificity

Given its moderate and enantiomer-specific FAAH inhibition profile, NALA is a valuable tool for dissecting the complexities of the endocannabinoid system. It can be used in comparative studies with more potent FAAH inhibitors like NAGly and AEA to explore structure-activity relationships and species-specific differences in N-acyl amino acid metabolism and signaling. Its distinct activity on human versus rodent FAAH makes it particularly relevant for translational studies [2].

Differentiating Endogenous vs. Exogenous Agonist Pathways at the TRPV1 Channel

NALA's unique profile as a high-potency antagonist of NADA-induced, but not capsaicin-induced, TRPV1 activation makes it a specialized tool for pain and inflammation research. It enables scientists to functionally separate the pathways activated by endogenous vanilloids (like NADA) from those triggered by exogenous stimuli (like capsaicin). This can help elucidate the distinct physiological roles of these different TRPV1 activation mechanisms [3].

Serving as a Negative Control for CB1/TRPV1-Mediated Effects in Endocannabinoid Research

In any experiment studying the function of N-acyl amino acids, NALA serves as an essential negative control. Because it is structurally related to other N-acyl amino acids but lacks activity at the primary receptors (CB1 and TRPV1) they often target, NALA can help confirm that observed biological effects are not due to off-target interactions with the classic endocannabinoid system. This is crucial for validating the specificity of novel lipid signaling pathways [1] [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Arachidonoyl-L-Alanine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.